Tungsten tetrachloride oxide

Beschreibung

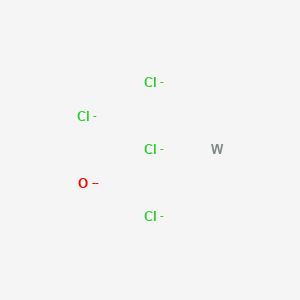

Structure

2D Structure

Eigenschaften

IUPAC Name |

oxygen(2-);tungsten;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.O.W/h4*1H;;/q;;;;-2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKUASLEFSCIMW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4OW-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13520-78-0 | |

| Record name | Tungsten tetrachloride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten tetrachloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tungsten Tetrachloride Oxide

Direct Synthesis Routes

Direct synthesis methods for tungsten tetrachloride oxide typically involve the reaction of common tungsten compounds, such as tungsten hexachloride or tungsten trioxide, with specific reagents to introduce the oxygen and chlorine ligands.

Reaction of Tungsten Hexachloride with Oxidizing Agents

A primary route to synthesizing this compound involves the controlled oxidation of tungsten hexachloride (WCl₆). Tungsten hexachloride is highly sensitive to moisture and oxygen, readily hydrolyzing or oxidizing to form tungsten oxychlorides. wikipedia.orgtungstate.net When heated in the presence of air or oxygen, WCl₆ can be oxidized to form WOCl₄. tungsten-powder.com This reactivity also extends to reactions with other oxygen-containing compounds.

One specific method involves the reaction of tungsten hexachloride with hexamethyldisiloxane ((CH₃)₃Si)₂O, which yields this compound and trimethylsilyl chloride. wikipedia.org

Reaction Equation: WCl₆ + ((CH₃)₃Si)₂O → WOCl₄ + 2 (CH₃)₃SiCl wikipedia.org

This process is a common pathway for producing tungsten oxychlorides from the hexachloride precursor. It is important to control the reaction conditions to prevent the formation of other species like tungsten dichloride dioxide (WO₂Cl₂). wikipedia.orgtungstate.nettungsten-powder.com

| Reactant | Oxidizing Agent | Product | Byproduct |

| Tungsten Hexachloride (WCl₆) | Oxygen (O₂) / Air | This compound (WOCl₄) | Tungsten Dichloride Dioxide (WO₂Cl₂) |

| Tungsten Hexachloride (WCl₆) | Hexamethyldisiloxane (((CH₃)₃Si)₂O) | This compound (WOCl₄) | Trimethylsilyl Chloride ((CH₃)₃SiCl) |

Preparation from Tungsten Trioxide

This compound can also be synthesized from tungsten trioxide (WO₃), a readily available and stable oxide of tungsten. wikipedia.org This method involves reacting tungsten trioxide with a chlorinating agent. Thionyl chloride (SOCl₂) is an effective reagent for this conversion. The reaction, carried out at elevated temperatures (around 200 °C), yields this compound and sulfur dioxide gas. wikipedia.org

Reaction Equation: WO₃ + 2 SOCl₂ → WOCl₄ + 2 SO₂ wikipedia.org

Another chlorinating agent that can be used is carbon tetrachloride (CCl₄). Reacting tungsten trioxide with CCl₄ at approximately 400°C can also produce this compound.

| Reactant | Chlorinating Agent | Product | Temperature |

| Tungsten Trioxide (WO₃) | Thionyl Chloride (SOCl₂) | This compound (WOCl₄) | ~200 °C |

| Tungsten Trioxide (WO₃) | Carbon Tetrachloride (CCl₄) | This compound (WOCl₄) | ~400 °C |

Controlled Synthesis Approaches and Precursor Formation

Beyond its direct synthesis, this compound is a valuable precursor in more complex synthetic strategies, such as the formation of doped materials or other derived precursors through controlled chemical reactions.

Modified Polyol Methods for Doped Materials

The polyol method is a versatile solution-phase technique for synthesizing a variety of nanomaterials. A modified version of this method utilizes this compound as a doping agent to create advanced functional materials. A notable example is the synthesis of tungsten-doped vanadium dioxide (WₓVO₂). nih.govsemanticscholar.orgmdpi.com

In this process, this compound serves as the tungsten source. nih.govsemanticscholar.orgmdpi.com The synthesis involves the oligomerization of ammonium metavanadate in ethylene glycol (EG) to create a vanadyl ethylene glycolate (VEG) precursor. nih.gov By introducing WOCl₄ along with an additive like 1-dodecanol, tungsten can be successfully incorporated into the precursor structure. nih.govsemanticscholar.orgmdpi.com Subsequent calcination of this tungsten-doped precursor (W-VEG) yields tungsten-doped vanadium dioxide nanoparticles. nih.gov

Research has shown that the ratio of ethylene glycol to 1-dodecanol is crucial for successful tungsten doping. nih.govsemanticscholar.org An optimal 1:1 mixing ratio appears to facilitate the incorporation of tungsten, which can significantly alter the material's properties, such as lowering the metal-insulator transition temperature of vanadium dioxide. nih.gov

| Precursor 1 | Precursor 2 (Dopant Source) | Solvent/Capping Agent | Intermediate Product | Final Product (after calcination) |

| Ammonium Metavanadate | This compound (WOCl₄) | Ethylene Glycol (EG) & 1-Dodecanol | Tungsten-doped vanadyl ethylene glycolate (W-VEG) | Tungsten-doped Vanadium Dioxide (WₓVO₂) |

Salt Metathesis Reactions to Form Derived Precursors

Salt metathesis, or double displacement, is a fundamental reaction type in inorganic chemistry where ions from two different ionic compounds exchange to form two new compounds. wikipedia.org This type of reaction can be represented by the general form: AQ + MX → AX + MQ researchgate.net

This methodology can be applied to synthesize a wide variety of materials, including metal complexes and solid-state compounds. wikipedia.orgresearchgate.net In the context of tungsten chemistry, salt metathesis reactions can be used to modify tungsten halide precursors. For instance, the chloride ligands in tungsten hexachloride can be replaced by other anionic ligands such as bromides, alkoxides, or alkyl groups through reactions with appropriate salt reagents. wikipedia.orgtungstate.net

While specific examples detailing the use of this compound in salt metathesis to form derived precursors are not elaborately documented in the provided context, the principle applies broadly to metal halides. A hypothetical reaction could involve reacting WOCl₄ with a salt like sodium alkoxide (NaOR) in a nonaqueous solvent to form a tungsten oxyalkoxide precursor, precipitating sodium chloride.

Hypothetical Reaction: WOCl₄ + 4 NaOR → WO(OR)₄ + 4 NaCl

Such reactions are valuable for creating new molecular precursors with tailored reactivity and solubility for applications in catalysis and materials science. wikipedia.org

Advanced Structural Elucidation and Spectroscopic Characterization

Solid-State and Molecular Structure Analysis

The arrangement of atoms and molecules in both the solid state and in complexed forms provides fundamental insights into the reactivity and physical properties of tungsten tetrachloride oxide.

X-ray diffraction has been an indispensable tool for determining the precise atomic arrangement in crystalline WOCl₄ and its derivatives. In its solid form, this compound adopts a polymeric structure. wikipedia.org It crystallizes in the tetragonal space group I4.

The coordination environment of tungsten in WOCl₄ has been a subject of detailed crystallographic studies. These investigations reveal that each tungsten atom is surrounded by four chlorine atoms and two oxygen atoms in a distorted octahedral arrangement. The crystal structure consists of square pyramidal WOCl₄ units that are weakly associated. wikipedia.org

Furthermore, X-ray crystallography has been instrumental in characterizing a variety of adducts formed between WOCl₄ and Lewis bases. For instance, the reaction of WOCl₄ with thioethers such as RS(CH₂)₂SR (where R = Ph, iPr) leads to the formation of dinuclear complexes, [(WOCl₄)₂{RS(CH₂)₂SR}], whose structures have been confirmed by single-crystal X-ray analysis. soton.ac.ukrsc.org Similarly, complexes with N- and O-donor ligands like triphenylphosphine (B44618) oxide (OPPh₃) have been synthesized and structurally characterized. researchgate.net The crystal structure of [WOCl₄(OPPh₃)] reveals a six-coordinate tungsten center with the neutral donor ligand positioned trans to the W=O bond. researchgate.net

The reaction of WOCl₄ with certain phenolic ligand precursors results in the formation of monomeric oxotungsten(VI) complexes of the type [WOCl₂(OAr)₂]. researchgate.net X-ray diffraction studies of these compounds show a square pyramidal coordination geometry around the tungsten ion, with the oxo ligand in the apical position and the phenoxide groups in a trans orientation. researchgate.net In some instances, attempts to form simple adducts can lead to reduction of the tungsten center, as seen in reactions with certain diphosphine and diarsine ligands, yielding seven-coordinate pentagonal bipyramidal geometries or even tungsten(V) species. soton.ac.uk

Table 1: Selected Crystallographic Data for WOCl₄ and its Complexes Data compiled from multiple research sources.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| WOCl₄ | Tetragonal | I4 | Polymeric chains of distorted octahedra | wikipedia.org |

| [WOCl₄(OPPh₃)] | - | - | Monomeric, six-coordinate W, OPPh₃ trans to W=O | researchgate.net |

| [{WOCl₄}₂(µ-Ph₂P(O)(CH₂)P(O)Ph₂)] | - | - | Dinuclear, bridged by diphosphine oxide ligand | researchgate.net |

| [WOCl₄{o-C₆H₄(AsMe₂)₂}] | - | - | Monomeric, seven-coordinate, pentagonal bipyramidal | soton.ac.uk |

In the solid state, WOCl₄ is not a discrete monomer but rather forms polymeric chains. wikipedia.org Each tungsten atom is octahedrally coordinated, but this octahedron is significantly distorted. soton.ac.uknih.gov This distortion arises from the nature of the bonding within the polymer. The structure consists of WOCl₄ units linked by weak W---O bonds, creating chains. wikipedia.org Within each octahedral environment, there is a short, terminal W=O double bond and a longer, bridging W---O bond that connects to the next monomeric unit in the chain. The four chlorine atoms occupy the equatorial positions. This arrangement leads to a distorted octahedral geometry around each tungsten center. soton.ac.uk

The investigation of these polymeric chains is crucial for understanding the properties of solid WOCl₄. The weak intermolecular interactions through the oxygen bridges are responsible for the compound's volatility and solubility in nonpolar solvents. The polymeric nature distinguishes it from simple molecular halides and oxides. The formation of thioether complexes, such as [(WOCl₄)₂{RS(CH₂)₂SR}], involves the cleavage of these polymeric chains to form dinuclear species where the dithioether bridges two WOCl₄ units. soton.ac.ukrsc.org In these complexes, the tungsten atom also exhibits a distorted octahedral environment. soton.ac.uk

While WOCl₄ is polymeric in its pure solid form, it readily reacts with Lewis bases to form monomeric adducts. wikipedia.org The characterization of these adducts provides insight into the Lewis acidity of the tungsten center and the steric and electronic effects of the coordinating ligands. A wide range of adducts with N-, O-, and S-donor ligands have been synthesized and structurally characterized. soton.ac.ukrsc.orgresearchgate.net

For example, the reaction of WOCl₄ with dimethylsulfide (SMe₂) in a 1:1 molar ratio yields the monomeric complex [WOCl₄(SMe₂)]. soton.ac.uk Similarly, stable 1:1 adducts are formed with phosphine (B1218219) oxides like OPPh₃ and OPMe₃, as well as with pyridine (B92270). researchgate.net X-ray crystal structures of these adducts, such as [WOCl₄(OPPh₃)], confirm a six-coordinate, distorted octahedral geometry with the neutral donor ligand typically positioned trans to the strongly bonded oxo ligand. researchgate.net

Bridging ligands can also react with WOCl₄ to form dinuclear complexes. For instance, diphosphine oxides like Ph₂P(O)(CH₂)n P(O)Ph₂ (n=1, 2) react with two equivalents of WOCl₄ to yield [{WOCl₄}₂(µ-L-L)]. researchgate.net The structural analysis of [{WOCl₄}₂(µ-Ph₂P(O)(CH₂)P(O)Ph₂)] shows the diphosphine oxide ligand bridging two WOCl₄ units. researchgate.net The reaction with dithioethers like MeS(CH₂)nSMe can sometimes lead to the reduction of the tungsten center to W(V), forming complexes such as [WOCl₃{MeS(CH₂)nSMe}]. soton.ac.ukrsc.org The resulting structures can exhibit different geometric isomers depending on the length of the alkyl chain in the dithioether. soton.ac.ukrsc.org

Table 2: Selected Bond Lengths (Å) and Angles (°) for [WOCl₄(OPPh₃)] Data extracted from crystallographic studies.

| Bond/Angle | Value | Bond/Angle | Value |

|---|---|---|---|

| W1-O1 (oxo) | 1.6841(16) | O1-W1-O2 | 178.33(8) |

| W1-O2 (phosphine oxide) | 2.1041(14) | Cl-W-Cl (cis) | 86.61(2) - 92.66(2) |

| W1-Cl (avg) | ~2.31 | O1-W-Cl | 94.68(7) - 96.60(7) |

Note: The data presented is for one of the two independent molecules in the asymmetric unit. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the vibrational and electronic properties of this compound.

Raman spectroscopy is a powerful technique for probing the vibrational modes of WOCl₄. researchgate.net The Raman spectrum of solid WOCl₄ is consistent with its known crystal structure, which features asymmetrical bridging tungsten-oxygen bonds. researchgate.net The vibrational bands observed in the Raman spectrum can be assigned to specific stretching and bending modes within the molecule. For instance, the stretching vibrations of the W=O and W-Cl bonds give rise to characteristic peaks. The W=O stretching frequency is typically observed at high wavenumbers due to the strong double bond character. In the complex [(WOCl₄)₂{µ-iPrS(CH₂)₂SiPr}], the ν(W=O) is found at 998 cm⁻¹, while the ν(W-Cl) appears at 352 cm⁻¹. soton.ac.uk

Studies on molten and gaseous WOCl₄, as well as its solutions, have shown the presence of monomeric WOCl₄ molecules. researchgate.net This indicates that the polymeric structure is disrupted upon melting or dissolution. The vibrational frequencies of these monomeric species can be compared to those in the solid state to understand the effects of intermolecular interactions. Theoretical calculations, such as ab initio methods, have been employed to calculate the phonon frequencies and aid in the assignment of the observed Raman bands. researchgate.net The analysis of Raman spectra is also crucial in studying the products of reactions involving WOCl₄, such as in the characterization of thin films produced from its complexes via chemical vapor deposition. rsc.org

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for WOCl₄ and Related Compounds Data compiled from spectroscopic studies.

| Compound/Complex | ν(W=O) | ν(W-Cl) | Reference |

|---|---|---|---|

| [(WOCl₄)₂(µ-iPrS(CH₂)₂SiPr)] | 998 | 352 | soton.ac.uk |

| [(WOCl₄)₂(µ-PhS(CH₂)₂SPh)] | 992, 982 | 356 | soton.ac.uk |

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements within a material. uni-muenchen.de For this compound, XPS can be used to confirm the +6 oxidation state of the tungsten atom. The binding energies of the core-level electrons, such as the W 4f electrons, are characteristic of the element and its chemical environment.

The NIST X-ray Photoelectron Spectroscopy Database provides reference data for WOCl₄. nist.gov In general, the W 4f binding energies are influenced by the electronegativity of the surrounding ligands. More electronegative ligands, such as oxygen and chlorine, draw electron density away from the tungsten center, leading to an increase in the core-level binding energies. The range of W 4f₇/₂ binding energies in various tungsten complexes has been shown to be more dependent on the electron-withdrawing properties of the ligands than on structural factors. researchgate.net

XPS is also a valuable tool for studying the surface chemistry of materials derived from WOCl₄. For example, in the analysis of WS₂ thin films grown from a WOCl₄-derived precursor, XPS can confirm the composition and identify the chemical states of tungsten and sulfur on the film's surface. rsc.org Similarly, when studying photocatalytic processes involving tungsten oxides, XPS can reveal changes in the surface chemical states, such as the formation of hydroxyl or carboxyl species. nih.gov The valence and conduction bands of tungstates are primarily composed of O 2p and W 5d states, respectively, and XPS can provide experimental validation for theoretical electronic structure calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for characterizing the solution-phase behavior of this compound (WOCl₄) and its adducts. As WOCl₄ is diamagnetic, its complexes are readily amenable to NMR analysis, providing detailed insights into the ligand environment and the formation of new chemical species upon reaction with various donor ligands.

Complexes of WOCl₄ with neutral nitrogen- and oxygen-donor ligands have been successfully characterized using ¹H and ³¹P{¹H} NMR spectroscopy in anhydrous deuterated dichloromethane (B109758) (CD₂Cl₂). researchgate.net The formation of adducts with ligands such as triphenylphosphine oxide (OPPh₃), trimethylphosphine (B1194731) oxide (OPMe₃), and various diphosphine oxides results in distinct changes in the NMR spectra compared to the free ligands, confirming coordination to the tungsten center. researchgate.net

For instance, in phosphine oxide adducts, ³¹P{¹H} NMR spectroscopy is particularly informative. The coordination of the phosphine oxide ligand to the Lewis acidic tungsten center typically results in a significant downfield shift of the ³¹P resonance compared to the free ligand. This coordination shift is indicative of the donation of electron density from the phosphoryl oxygen to the tungsten atom.

Similarly, ¹H NMR spectra of WOCl₄ adducts show coordination-induced shifts for the protons on the ligands. For example, the ¹H NMR spectrum of the complex formed between WOCl₄ and dimethyl sulfide (B99878) (SMe₂) shows a significant high-frequency shift for the methyl protons compared to free SMe₂, indicating successful complexation. soton.ac.uk

Table 1: Selected ¹H NMR Coordination Shifts for Tungsten Halide Adducts in CD₂Cl₂

| Compound | Ligand | Free Ligand δ (ppm) | Complex δ (ppm) | Coordination Shift (Δδ ppm) |

| [WSCl₄(SeMe₂)] | SeMe₂ | 1.93 | 2.23 | +0.30 |

Note: Data for the closely related tungsten sulfide tetrachloride complex is presented to illustrate the typical coordination shifts observed in this class of compounds. soton.ac.uk

These solution-phase NMR studies are crucial for confirming the identity and purity of synthesized adducts and for studying ligand exchange and decomposition processes in solution. For example, the decomposition of [WOCl₄(OPMe₃)] in solution was monitored, leading to the identification of a cyclic trimeric species, [W₃O₃(µ-O)₃Cl₆(OPMe₃)₃]. researchgate.net

Infrared (IR) Spectroscopy for Ligand and Metal-Oxo Vibrations

Infrared (IR) spectroscopy is an essential tool for the structural characterization of this compound and its derivatives, providing direct information on the high-frequency vibrations of the tungsten-oxygen double bond (W=O) and the lower-frequency vibrations of tungsten-chlorine (W-Cl) bonds.

The IR spectrum of WOCl₄ adducts is dominated by a strong absorption band corresponding to the W=O stretching vibration, typically found in the 980-1010 cm⁻¹ region. soton.ac.uk The position of this band is sensitive to the nature of the ligand coordinated to the tungsten center, particularly the ligand positioned trans to the oxo group. The coordination of a donor ligand generally leads to a decrease in the W=O stretching frequency compared to the uncoordinated monomer, reflecting a slight weakening of the W=O bond due to the trans influence of the new ligand.

In studies of dinuclear WOCl₄ complexes with bridging dithioether ligands, such as [(WOCl₄)₂{µ-iPrS(CH₂)₂SiPr}], the ν(W=O) vibration is observed at 998 cm⁻¹. soton.ac.uk For a similar complex with a phenyl-substituted dithioether, [(WOCl₄)₂{µ-PhS(CH₂)₂SPh}], two distinct ν(W=O) bands were observed at 992 and 982 cm⁻¹, a splitting attributed to solid-state packing effects. soton.ac.uk

The far-IR region of the spectrum contains absorptions corresponding to the W-Cl stretching modes. For square pyramidal WOCl₄ units with C₄ᵥ symmetry, multiple W-Cl stretches are expected. In dithioether-bridged complexes, a strong band assigned to ν(W-Cl) is observed around 325 cm⁻¹. soton.ac.uk

Table 2: Characteristic IR Frequencies (cm⁻¹) for Selected WOCl₄ Complexes

| Compound | ν(W=O) | ν(W-Cl) | Source |

| [(WOCl₄)₂{µ-iPrS(CH₂)₂SiPr}] | 998 | 325 | soton.ac.uk |

| [(WOCl₄)₂{µ-PhS(CH₂)₂SPh}] | 992, 982 | - | soton.ac.uk |

These vibrational data, when combined with data from other analytical techniques, provide a comprehensive picture of the electronic and structural properties of WOCl₄ and its adducts.

Electron Microscopy for Morphological Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful methods for investigating the surface topography, morphology, and microstructure of materials at the micro- and nanoscale. While detailed morphological studies specifically on this compound are not extensively reported, the application of these techniques to closely related tungsten oxides provides significant insight into the types of structures that can be characterized.

Research on various tungsten oxides has demonstrated the utility of electron microscopy in revealing diverse morphologies. For instance, tungsten oxide (WO₃) formed by exposing tungsten to an oxyacetylene flame exhibits semi-spherical particles with an average size of approximately 1 µm, a morphology indicative of a sintering process. researchgate.net In other studies, long-term electrochemical cycling of tungsten oxide thin films has been shown to induce a significant morphological evolution, leading to the formation of nano-flakes across the film's surface. osti.gov

High-Resolution Transmission Electron Microscopy (HRTEM) offers even greater detail, enabling the visualization of crystal lattices and the characterization of nanoscale structures. Studies on tungsten suboxides have used HRTEM to characterize the structure of WₙO₃ₙ₋₁ nanotiles. mdpi.com Similarly, the synthesis of tungsten nitride (WNₓ) nanomaterials has been studied in detail using TEM, revealing the formation of nanocrystalline aggregates composed of crystallites as small as 2.4 ± 0.8 nm, as well as the formation of nanosheets with lateral dimensions up to 500 nm. rsc.org

These examples underscore the capability of electron microscopy to elucidate the size, shape, and aggregation state of tungsten-based materials. Such morphological characteristics are critical as they can significantly influence the material's chemical reactivity, catalytic activity, and physical properties.

Theoretical Chemistry and Computational Modeling of Tungsten Tetrachloride Oxide

Density Functional Theory (DFT) Investigations

DFT calculations are central to the modern theoretical investigation of tungsten tetrachloride oxide, providing a fundamental understanding of its electronic properties and chemical behavior.

Computational studies, particularly those employing DFT, are instrumental in determining the ground-state molecular geometry of WOCl₄ and its adducts. In the solid state, WOCl₄ has a polymeric structure composed of weakly associated square pyramidal monomers wikipedia.org. For computational purposes, monomeric or adduct forms are often modeled. For instance, DFT calculations have been used to support the formulation of adducts like [WOCl₄(Idipp)], where Idipp is an N-heterocyclic carbene acs.org.

Table 1: Selected Experimental Bond Lengths and Angles for a WOCl₄ Adduct

| Parameter | Value (for [WOCl₄(OPPh₃)]) |

| W=O Bond Length | 1.6841(16) Å |

| W-Cl Bond Lengths | 2.2935(6) - 2.3457(5) Å |

| O=W-Cl Angles | 94.68(7) - 96.60(7) ° |

| Cl-W-Cl (cis) Angles | 86.61(2) - 92.66(2) ° |

| Data sourced from the X-ray crystal structure of [WOCl₄(OPPh₃)] researchgate.net. |

Electronic structure calculations elucidate the arrangement of molecular orbitals and their energy levels. For d⁰ tungsten(VI) complexes like WOCl₄, the highest occupied molecular orbitals (HOMO) are typically centered on the oxo and chloro ligands, while the lowest unoccupied molecular orbitals (LUMO) are dominated by the tungsten 5d orbitals. This electronic configuration makes the tungsten center highly electrophilic. DFT calculations on analogous compounds like WSeCl₄ have been used to replicate their structure and identify key bonding orbitals, a technique directly applicable to WOCl₄ rsc.org. First-principles calculations on related tungsten-doped bismuth oxychloride systems also highlight the role of tungsten and oxygen orbitals in defining the electronic properties and band gap of the material rsc.org.

To quantify the nature and strength of chemical bonds within the WOCl₄ molecule, computational methods such as Mayer bond order analysis are employed rsc.org. The Mayer bond order is a quantum chemical tool that extends the concept of bond multiplicity to ab initio calculations, providing a numerical value for the covalent character of a bond rsc.orgstackexchange.com.

For WOCl₄, this analysis would typically reveal a high bond order for the tungsten-oxygen interaction, consistent with a strong W=O double bond possessing significant covalent and π-bonding character. The tungsten-chlorine bonds are expected to have bond orders closer to one, indicative of polar single bonds. DFT calculations on the related molecule WSeCl₄ have successfully identified its key bonding orbitals, which is a foundational step in understanding orbital interactions rsc.org. This type of analysis for WOCl₄ would detail the overlap between the tungsten 5d orbitals, the oxygen 2p orbitals, and the chlorine 3p orbitals that constitute the bonding framework of the molecule.

Table 2: Expected Bond Characteristics in Monomeric WOCl₄

| Bond | Expected Bond Type | Expected Mayer Bond Order | Key Orbital Interactions |

| W–O | Covalent Double Bond | > 1.5 | σ(W-O), π(W-O) |

| W–Cl | Polar Covalent Single Bond | ~ 1.0 | σ(W-Cl) |

DFT is a critical tool for mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, transition states, and intermediates. Given that WOCl₄ is highly sensitive to moisture, understanding its hydrolysis is of significant interest acs.org. Computational methods have been successfully used to probe the mechanism of hydrolysis for WOCl₄ adducts acs.org.

These studies reveal plausible, low-energy reaction pathways for the interaction with water. The mechanism typically involves the coordination of a water molecule to the electrophilic tungsten center, followed by proton transfer and elimination of hydrogen chloride. By calculating the energies of reactants, transition states, and products, a complete energy profile for the hydrolysis reaction can be constructed, explaining the compound's high reactivity towards water. This approach is part of a broader application of computational chemistry to elucidate complex reaction pathways in organometallic systems escholarship.org.

Computational Approaches to Spectroscopic Data Interpretation (e.g., IR Spectrum Assignment)

Computational vibrational spectroscopy is an essential technique for interpreting experimental infrared (IR) and Raman spectra arxiv.orgarxiv.orgresearchgate.net. By calculating the harmonic frequencies of a molecule's vibrational modes, assignments can be made to the peaks observed in an experimental spectrum.

DFT and other ab initio methods have been applied to calculate the vibrational modes of WOCl₄ and its derivatives acs.orgresearchgate.net. For the [WOCl₄(Idipp)] adduct, DFT calculations predicted IR bands at 930, 334, and 328 cm⁻¹, which are consistent with experimental observations acs.org. These bands can be assigned to specific molecular motions, with the high-frequency band (~930 cm⁻¹) corresponding to the W=O stretching mode and the lower frequency bands corresponding to W-Cl stretching modes. For solid WOCl₄, ab initio calculations have been employed to determine phonon frequencies, which relate to the vibrational modes of the crystal lattice researchgate.net. The application of these computational techniques is also seen in analogous compounds; for example, DFT calculations were used to aid the assignment of the IR spectrum of WSeCl₄ rsc.org.

Table 3: Example of Calculated IR Frequencies for a WOCl₄ Adduct

| Calculated Frequency (cm⁻¹) | Tentative Assignment |

| 930 | W=O Stretch |

| 334 | W-Cl Stretch |

| 328 | W-Cl Stretch |

| Data from DFT calculations on [WOCl₄(Idipp)] acs.org. |

Prediction of Reactivity and Stability via Computational Methods

Computational methods provide predictive power regarding the chemical reactivity and thermodynamic stability of compounds. The electronic structure of WOCl₄, as determined by DFT, reveals a highly electrophilic tungsten center, which correctly predicts its high reactivity as a Lewis acid and its propensity to form adducts with various donor ligands researchgate.netsoton.ac.uk.

The stability of WOCl₄ can be assessed by calculating its formation enthalpy and its reaction energies with other substances. For example, computational studies of its hydrolysis pathway not only explain its reactivity but also quantify its instability in the presence of water acs.org. Furthermore, theoretical screening can be used to predict the thermodynamic stability of new materials, an approach that could be applied to explore potential reactions and products involving WOCl₄ colorado.edu. The reactivity of WOCl₄ is harnessed in its use as a precursor for catalysts and in chemical synthesis, and computational studies can help rationalize the outcomes of these reactions and guide the design of new synthetic routes wikipedia.orgresearchgate.net.

Coordination Chemistry and Reactivity of Tungsten Tetrachloride Oxide

Adduct Formation with Donor Ligands

As a Lewis acidic species, tungsten tetrachloride oxide readily forms complexes with a variety of neutral donor ligands. wikipedia.org The coordination number and geometry of the resulting complexes are largely dictated by the steric and electronic properties of the incoming ligand. The products are typically six-coordinate with a distorted octahedral geometry or seven-coordinate, often with a pentagonal bipyramidal structure. wikipedia.org

Nitrogen-Donor Ligand Complexes (e.g., Pyridine (B92270), Bipyridyl, N-Heterocyclic Carbenes, Ureas)

This compound forms stable adducts with a range of nitrogen-containing ligands. With monodentate ligands like pyridine, it typically forms six-coordinate, octahedral complexes of the type [WOCl₄(L)]. iaea.org For example, the reaction with pyridine yields [WOCl₄(py)], where the pyridine ligand is positioned trans to the terminal oxo group. iaea.org

Bidentate chelating ligands such as 2,2'-bipyridyl (bipy) lead to the formation of seven-coordinate complexes, such as [WOCl₄(bipy)]. iaea.org Spectroscopic data for [WOCl₄(2,2'-bipy)] suggest a seven-coordinate geometry in these cases. researchgate.net The interaction with 2,2'-bipyridyl can also lead to the reduction of the metal center, forming the tungsten(V) complex [WOCl₃(2,2′-bipy)]. researchgate.net

N-Heterocyclic Carbenes (NHCs) also form stable adducts with WOCl₄. The reaction with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (Idipp) produces the 1:1 adduct [WOCl₄(Idipp)]. cymitquimica.comunirioja.es Computational studies indicate that the most stable isomer of this complex has the NHC ligand cis to the oxo ligand and trans to a chloride. cymitquimica.com The isomer with the NHC trans to the oxo group is less stable due to the strong trans effect of the π-bonding oxo ligand. cymitquimica.com These NHC adducts are often highly sensitive to moisture. cymitquimica.comunirioja.es

Substituted ureas react with WOCl₄ to form coordination complexes. For instance, 1,3-dimethylurea (B165225) (dmu) reacts to yield the stable, six-coordinate complex [WOCl₄(dmu)], which has a distorted octahedral geometry with the urea (B33335) ligand positioned trans to the oxo group. tungsten-powder.com However, reactions with other ureas can be less selective. iaea.org

| Ligand (L) | Complex Formula | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Pyridine (py) | [WOCl₄(py)] | 6 | Octahedral | iaea.org |

| 2,2'-Bipyridyl (bipy) | [WOCl₄(bipy)] | 7 | Pentagonal Bipyramidal (suggested) | researchgate.net |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (Idipp) | [WOCl₄(Idipp)] | 6 | Octahedral (distorted) | cymitquimica.comunirioja.es |

| 1,3-dimethylurea (dmu) | [WOCl₄(dmu)] | 6 | Octahedral (distorted) | tungsten-powder.com |

Oxygen-Donor Ligand Complexes (e.g., Tetrahydrofuran (B95107), Phosphine (B1218219) Oxides)

Oxygen-donor ligands demonstrate a strong affinity for the tungsten center in WOCl₄, leading to stable six-coordinate complexes with distorted octahedral geometries. researchgate.net Monodentate ethers like tetrahydrofuran (THF) form 1:1 adducts, such as [WOCl₄(thf)]. researchgate.net

Phosphine oxides, such as triphenylphosphine (B44618) oxide (OPPh₃) and trimethylphosphine (B1194731) oxide (OPMe₃), readily coordinate to form [WOCl₄(OPR₃)] complexes. researchgate.net The X-ray crystal structure of [WOCl₄(OPPh₃)] confirms a six-coordinate geometry where the phosphine oxide ligand is located trans to the terminal oxo ligand. iaea.orgresearchgate.net The tungsten-oxygen bond to the phosphine oxide was measured at 2.1041(14) Å. iaea.org Bidentate phosphine oxides like Ph₂P(O)(CH₂)ₙP(O)Ph₂ (n=1, 2) can bridge two WOCl₄ units, forming dinuclear complexes of the type [{WOCl₄}₂(µ-L-L)]. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| W1-O1 (oxo) Bond Length (Å) | 1.6841(16) | iaea.org |

| W1-O2 (phosphine oxide) Bond Length (Å) | 2.1041(14) | iaea.org |

| O1-W1-O2 Angle (°) | 178.33(8) | iaea.org |

| Average W-Cl Bond Length (Å) | 2.3138 | iaea.org |

Phosphorus- and Arsenic-Donor Ligand Complexes (e.g., Diphosphines, Diarsines)

The interaction of WOCl₄ with chelating diphosphine and diarsine ligands can lead to the formation of seven-coordinate, pentagonal bipyramidal complexes. researchgate.net Ligands such as ortho-phenylenebis(dimethylphosphine) and ortho-phenylenebis(dimethylarsine) react with WOCl₄ to yield complexes with the general formula [WOCl₄{o-C₆H₄(EMe₂)₂}], where E is phosphorus or arsenic. researchgate.net X-ray crystallography of [WOCl₄{o-C₆H₄(AsMe₂)₂}] confirmed the pentagonal bipyramidal geometry with axial oxo and chloride ligands. researchgate.net However, attempts to isolate similar complexes with monodentate phosphines or bulkier diphosphines were often unsuccessful, as these softer donor ligands can induce the reduction of the tungsten(VI) center. researchgate.net

Sulfur- and Selenium-Donor Ligand Complexes (e.g., Thioethers)

Thioethers react with this compound to form adducts, although these reactions can also be accompanied by the reduction of the tungsten center. Dithioethers like 1,2-bis(phenylthio)ethane (B160517) and 1,2-bis(isopropylthio)ethane react with two equivalents of WOCl₄ to form dinuclear, bridged complexes, [(WOCl₄)₂(dithioether)]. In these complexes, the two square pyramidal WOCl₄ units are bridged by the dithioether ligand. In contrast, reactions with dithioethers such as 1,2-bis(methylthio)ethane (B14713131) and 1,3-bis(methylthio)propane (B1594173) did not yield stable W(VI) adducts but instead resulted in reduction to form W(V) species, [WOCl₃{MeS(CH₂)ₙSMe}] (n=2, 3).

Ligand Exchange Reactions and Reactivity with Alcohols

This compound undergoes ligand exchange reactions, particularly with protic reagents like alcohols and phenols. The chloride ligands are susceptible to substitution by alkoxide or aryloxide groups. The reaction of WOCl₄ with alcohols (ROH) leads to alcoholysis, where chloride ligands are replaced by alkoxy groups (-OR), liberating hydrogen chloride. iaea.orgtungsten-powder.com NMR studies on the reaction of WOCl₄ with methanol (B129727) and ethanol (B145695) in acetonitrile (B52724) have shown the formation of various alkoxy- and polyalkoxychloride complexes in solution. iaea.org

Similarly, phenols react with WOCl₄ to form aryloxide derivatives. For example, the reaction with two equivalents of sterically hindered phenols, such as 2-tert-butyl-6-methylphenol (B146170) or 2-tert-butyl-4-bromo-6-methylphenol, results in the substitution of two chloride ligands to form square pyramidal complexes of the type [WOCl₂(OAr)₂]. researchgate.net In these products, the two aryloxide ligands are arranged in a trans configuration in the basal plane, with the oxo ligand in the apical position. researchgate.net The extent of chloride substitution can be controlled by the stoichiometry of the reactants. researchgate.net

Redox Reactivity and Tungsten Oxidation State Transitions

The tungsten center in this compound is in the +6 oxidation state, its highest possible state. This makes it susceptible to reduction by various reagents. The choice of donor ligand can significantly influence the redox stability of the resulting complex.

Soft donor ligands, such as phosphines, arsines, and thioethers, are particularly effective at reducing the W(VI) center to W(V) or lower oxidation states. researchgate.net For example, while chelating ligands like o-phenylenebis(dimethylphosphine) can form stable W(VI) adducts, attempts to use other phosphines often lead to reduction, yielding W(V) species like [WOCl₃{o-C₆H₄(PMe₂)₂}]. researchgate.net Similarly, some thioether ligands readily reduce WOCl₄ to W(V) oxochloride complexes.

The reduction of related tungsten(VI) oxo and dioxo complexes to tungsten(IV) has also been studied extensively. For instance, W(VI) dioxido complexes can be reduced by phosphines like trimethylphosphine (PMe₃) to yield phosphine-stabilized W(IV) oxido species. nih.govnih.gov These W(IV) complexes can, in turn, activate molecules like dioxygen, leading to the reoxidation of the tungsten center back to W(VI) and the formation of phosphine oxide. nih.gov This reactivity highlights the capacity of tungsten oxo complexes to participate in catalytic cycles involving oxygen atom transfer, where the metal center shuttles between the +4 and +6 oxidation states. nih.govnih.gov The reduction from W(VI) to W(IV) is often challenging due to tungsten's lower redox potential compared to molybdenum, making facile redox cycling less common. nih.gov

Lewis Acidity and its Influence on Coordination Behavior of this compound

This compound (WOCl₄) is a notable Lewis acid, readily reacting with a variety of Lewis bases to form coordination complexes or adducts. wikipedia.orgcymitquimica.com This reactivity is a cornerstone of its chemistry, influencing its behavior in solution and its utility as a precursor in chemical synthesis. The tungsten center in WOCl₄ is electron-deficient and seeks to expand its coordination sphere beyond the five-coordinate geometry found in its solid, polymeric state. wikipedia.orgresearchgate.net

The Lewis acidity of WOCl₄ facilitates the formation of adducts with a range of neutral donor ligands, particularly those containing nitrogen and oxygen donor atoms. researchgate.netsoton.ac.uk These reactions typically yield six-coordinate, octahedral complexes, although seven-coordinate species have also been identified, especially with bidentate ligands. researchgate.netrsc.org The coordination of a Lewis base to the tungsten center results in characteristic changes in spectroscopic properties, such as shifts in the W=O stretching frequency in infrared (IR) spectra and changes in the chemical shifts in nuclear magnetic resonance (NMR) spectra. researchgate.netrsc.org

While direct quantitative measurements of the Lewis acidity of WOCl₄ are not extensively documented in the literature, its behavior can be compared to analogous compounds. For instance, structural and spectroscopic data from a series of complexes suggest that there is little difference in Lewis acidity between WOCl₄ and tungsten sulfide (B99878) tetrachloride (WSCl₄). researchgate.net

Coordination with N-Donor Ligands

This compound forms stable adducts with a variety of nitrogen-containing Lewis bases. Monodentate ligands such as pyridine and alkyl cyanides typically form 1:1 adducts. asianpubs.orgrsc.org For example, the reaction with pyridine in a 1:1 molar ratio in dichloromethane (B109758) yields the yellow complex [WOCl₄(py)]. soton.ac.uk

With bidentate N-donor ligands like 2,2'-bipyridyl (bipy) and o-phenanthroline, WOCl₄ readily forms chelate complexes. asianpubs.org Spectroscopic evidence suggests that the [WOCl₄(2,2'-bipy)] complex is a seven-coordinate species. researchgate.netrsc.org However, reactions with an excess of pyridine or with bipyridyl can sometimes lead to the reduction of the tungsten center. rsc.org The reaction of WOCl₄ with the N-heterocyclic carbene 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (Idipp) produces a 1:1 adduct, [WOCl₄(Idipp)], which is extremely sensitive to moisture. nih.govacs.org

| Ligand | Adduct Stoichiometry | Coordination Geometry | Reference |

| Pyridine (py) | 1:1 | Octahedral | soton.ac.uk |

| Alkyl cyanides (RCN) | 1:1 | Not specified | rsc.org |

| 2,2'-Bipyridyl (bipy) | 1:1 | Seven-coordinate (suggested) | researchgate.netrsc.org |

| o-Phenanthroline | 1:1 or 1:2 | Not specified | asianpubs.org |

| Aniline and Toluidines | 1:1 or 1:2 | Not specified | asianpubs.org |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (Idipp) | 1:1 | Six-coordinate (computationally suggested) | nih.govacs.org |

Coordination with O-Donor Ligands

Oxygen-donor ligands are also frequently employed in the coordination chemistry of WOCl₄. Simple ethers, such as tetrahydrofuran (THF), form 1:1 adducts like [WOCl₄(thf)]. soton.ac.uk Phosphine oxides, such as triphenylphosphine oxide (OPPh₃) and trimethylphosphine oxide (OPMe₃), are strong Lewis bases that coordinate to WOCl₄ to form stable, six-coordinate complexes. researchgate.netsoton.ac.uk

The crystal structure of [WOCl₄(OPPh₃)] reveals a distorted octahedral geometry with the phosphine oxide ligand positioned trans to the terminal oxo group. researchgate.net The W=O bond length in this complex is approximately 1.684 Å, and the W-O(P) bond length is about 2.104 Å. researchgate.net Bidentate phosphine oxides, such as Ph₂P(O)(CH₂)ₙP(O)Ph₂ (n=1, 2), can act as bridging ligands to form dinuclear complexes of the type [{WOCl₄}₂(μ-L-L)]. researchgate.net In these structures, the tungsten centers maintain a six-coordinate environment. researchgate.net

It is noteworthy that in some instances, reactions involving O-donor ligands can lead to oxygen abstraction and the formation of WOCl₄ adducts from other tungsten precursors. For example, the reaction of tungsten hexachloride (WCl₆) with tetrahydropyran (B127337) can yield [WOCl₄(thp)]. researchgate.net

| Ligand | Adduct Formula | Key Structural Features | Reference |

| Triphenylphosphine oxide (OPPh₃) | [WOCl₄(OPPh₃)] | Mononuclear, six-coordinate, OPPh₃ trans to W=O | researchgate.net |

| Trimethylphosphine oxide (OPMe₃) | [WOCl₄(OPMe₃)] | Mononuclear, six-coordinate | researchgate.netsoton.ac.uk |

| Bis(diphenylphosphino)methane dioxide (dppmO₂) | [{WOCl₄}₂(μ-dppmO₂)] | Dinuclear, bridging dppmO₂ | researchgate.net |

| Tetrahydrofuran (thf) | [WOCl₄(thf)] | Not specified | soton.ac.uk |

Coordination with Other Donor Ligands

While N- and O-donors are the most studied, WOCl₄ also reacts with other types of Lewis bases. For instance, it forms adducts with thioethers, although these reactions can sometimes lead to the reduction of the tungsten(VI) center to tungsten(V). soton.ac.uk Similarly, reactions with some phosphines and arsines can result in the reduction of tungsten. rsc.orgsoton.ac.uk The reaction with azoxybenzene (B3421426) has been reported to yield an adduct where the ligand coordinates through an oxygen atom. irjes.com

Applications in Advanced Materials Science

Tungsten Tetrachloride Oxide as a Precursor Material

As a Lewis acid, WOCl₄ is a valuable precursor in the synthesis of other tungsten-containing compounds and materials. cymitquimica.comwikipedia.org Its reactivity, particularly with alcohols and water, allows for its use in creating a range of derivatives. wikipedia.org

This compound is utilized in the development of single-source precursors for Chemical Vapor Deposition (CVD), a technique for producing thin films. ucl.ac.uk While halide-containing tungsten complexes like tungsten hexachloride (WCl₆) and tungsten hexafluoride (WF₆) have been used in CVD processes, WOCl₄ serves as a starting material for more complex, tailored precursors. researchgate.netqub.ac.uk For instance, WOCl₄ has been reacted with specific organic acids to synthesize monotungsten and ditungsten complexes. ucl.ac.uk These resulting complexes can then be used in aerosol-assisted CVD (AACVD) to deposit thin films of tungsten oxide. ucl.ac.uk The thermal decomposition of these volatile precursor compounds in a controlled environment leads to the formation of the desired tungsten oxide layer. researchgate.net

The chemical reactivity of this compound makes it a useful starting material for the synthesis of other tungsten compounds. cymitquimica.comwikipedia.org It reacts with alcohols, a process that can lead to the formation of tungsten alkoxides. wikipedia.org Its nature as a Lewis acid facilitates its participation in various chemical reactions to create new tungsten complexes. cymitquimica.comwikipedia.org

This compound is a key precursor in the fabrication of tungsten-containing thin films. ucl.ac.uk Through processes like aerosol-assisted chemical vapor deposition (AACVD), complexes synthesized from WOCl₄ can be used to deposit tungsten oxide thin films. ucl.ac.ukcore.ac.uk For example, specific monotungsten complexes derived from WOCl₄ have been used to deposit brown tungsten oxide at 600 °C. ucl.ac.uk These films can be further processed, such as through sintering in air, to yield stoichiometric tungsten trioxide (WO₃). ucl.ac.uk The fabrication of nanostructured tungsten oxides is a significant area of research for applications in electronics and sensors, and the choice of precursor material is critical in determining the properties of the resulting nanomaterial. core.ac.uknih.gov

Electrochemical Applications

Recent research has identified this compound as a promising material for electrochemical energy storage, particularly in the emerging field of chloride-ion batteries.

This compound has been introduced as a novel cathode material for rechargeable chloride-ion batteries (CIBs). researchgate.netresearchgate.net CIBs represent an emerging battery technology with the potential for high theoretical volumetric capacity. researchgate.netresearchgate.net In a non-aqueous CIB setup, WOCl₄ has demonstrated the ability to function as the positive electrode. researchgate.net When used as a cathode, it achieved an initial discharge capacity of 120 mAh g⁻¹. researchgate.net Research has shown that after 50 cycles, a reversible capacity of 90 mAh g⁻¹ can be maintained, which corresponds to 75% of the initial capacity. researchgate.net This work establishes tungsten chloride-based materials as viable candidates for battery applications. researchgate.net

| Electrochemical Performance of WOCl₄ Cathode | |

| Metric | Value |

| Initial Discharge Capacity | 120 mAh g⁻¹ |

| Reversible Capacity (after 50 cycles) | 90 mAh g⁻¹ |

| Capacity Retention (after 50 cycles) | 75% |

| Electrochemical Process | Reversible transfer of ~1 Cl⁻ per formula unit |

Data sourced from research on tungsten oxytetrachloride as a positive electrode for chloride-ion batteries. researchgate.net

To understand the performance of this compound in CIBs, post-mortem analyses of the cycled electrodes have been conducted. researchgate.net Techniques such as ex-situ X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy have been employed to study the structural evolution of the material during discharge and charge cycles. researchgate.netresearchgate.net These analyses reveal that the electrochemical process operates through a conversion reaction mechanism. researchgate.netresearchgate.net This mechanism involves the reversible transfer of chloride ions between the cathode and the anode, confirming the shuttling of chloride ions as the basis for the battery's operation. researchgate.netresearchgate.net

Catalytic Applications of Tungsten Tetrachloride Oxide Systems

Homogeneous Catalysis

In homogeneous systems, WOCl4 is often used as a precursor that, upon activation with a co-catalyst, generates the catalytically active species in situ. These systems are valued for their high activity and selectivity under relatively mild reaction conditions.

Tungsten tetrachloride oxide is a key component in several "classical" olefin metathesis catalyst systems. While not typically the active catalyst itself, it serves as a crucial precursor to the true catalytic species, which are believed to be high-oxidation-state tungsten oxo alkylidene complexes. mit.eduwikipedia.org The activation of WOCl4 is typically achieved by reaction with organometallic co-catalysts.

Research has shown that more active and reproducible metathesis systems are produced when tungsten oxo complexes are either deliberately used or present as impurities in other tungsten halides like WCl6. mit.edu For instance, the reaction of WOCl4 with dimethylmagnesium ((CH3)2Mg) generates an active catalyst precursor, CH3WOCl3·O(C2H5)2. acs.org Other effective co-catalysts include organoaluminum and organotin compounds, such as ethylaluminium dichloride (Et2AlCl) or tetrabutyltin (B32133) (Bu4Sn). acs.org These combinations have been successfully used in the metathesis of both cyclic olefins, like cyclopentene (B43876) and cyclooctene, and acyclic olefins, such as 2-pentene. acs.org A key aspect of these reactions is the role of a Lewis acid, which can bind to the oxo ligand, creating a more electrophilic metal center and thus a more reactive catalyst. mit.edu

Table 1: Examples of WOCl4-Based Homogeneous Catalyst Systems for Olefin Metathesis

| Co-catalyst | Olefin Substrates | Reaction Type | Reference |

|---|---|---|---|

| Dimethylmagnesium ((CH₃)₂Mg) | General Olefins | Metathesis | acs.org |

| Ethylaluminium dichloride (Et₂AlCl) | Cyclopentene, Cyclooctene, 2-Pentene | Telomerization | acs.org |

| Tetrabutyltin (Bu₄Sn) | Cyclopentene, Cyclooctene, 2-Pentene | Telomerization | acs.org |

WOCl4-based systems have proven effective for the polymerization of substituted acetylenes, most notably phenylacetylene (B144264). It can function as a single-component catalyst or as part of more complex binary and ternary systems that offer enhanced control over the polymerization process. acs.orgchem-soc.si

When used alone, the outcome of the reaction between WOCl4 and phenylacetylene is highly dependent on the monomer-to-catalyst ratio. chem-soc.si At low ratios, the reaction primarily yields aryl derivatives and cyclotrimers. chem-soc.si As the ratio increases, the formation of poly(phenylacetylene) becomes dominant. chem-soc.si The reaction involves the reduction of WOCl4 to lower-valent tungsten species, which are the active catalysts for polymerization. chem-soc.si

More advanced catalyst systems have been developed to achieve living polymerization, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity). A novel ternary system consisting of WOCl4, tetrabutyltin (n-Bu4Sn), and tert-Butyl alcohol (t-BuOH) in a 1:1:1 ratio was found to induce the living polymerization of [o-(trifluoromethyl)phenyl]acetylene. acs.org This system produced a polymer with a polydispersity ratio as low as 1.04. acs.org Binary systems, such as WOCl4 combined with n-butyllithium (n-BuLi) or ethylmagnesium bromide (EtMgBr), have also been demonstrated to act as living polymerization catalysts for substituted acetylenes. acs.org

Table 2: Performance of WOCl4-Based Catalysts in Living Polymerization of [o-(Trifluoromethyl)phenyl]acetylene

| Catalyst System (Molar Ratio) | Polydispersity Ratio (Mw/Mn) | Initiation Efficiency (%) | Reference |

|---|---|---|---|

| WOCl₄-n-Bu₄Sn-t-BuOH (1:1:1) | 1.04 | ~2 | acs.org |

| WOCl₄-n-BuLi (1:1) | 1.08 | 0.9 | acs.org |

| WOCl₄-EtMgBr (1:1) | 1.11 | 5 | acs.org |

Heterogeneous Catalysis and Immobilization Strategies

To overcome challenges associated with homogeneous catalysts, such as separation from products and recyclability, research has focused on immobilizing WOCl4 onto solid supports. This approach combines the high activity of molecular catalysts with the practical advantages of heterogeneous systems.

Inorganic materials like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3) are widely used as supports due to their thermal stability and high surface area. core.ac.ukmdpi.com The field of Surface Organometallic Chemistry (SOMC) provides a methodology for grafting molecular precursors like WOCl4 onto these supports to create well-defined, single-site heterogeneous catalysts. acs.org

When WOCl4 is grafted onto silica that has been dehydroxylated at 200°C, it reacts with the surface silanol (B1196071) (≡SiOH) groups. acs.org Spectroscopic and theoretical studies have shown that this process primarily results in the formation of a bipodal species, [(≡SiO)2WOCl2], where the tungsten center is anchored to two oxygen atoms on the silica surface. acs.org A minor amount of a monopodal species, [(≡SiO)WOCl3], is also formed. acs.org These supported species can then be used directly or further modified for catalytic applications.

The design of heterogeneous catalysts based on immobilized WOCl4 follows principles aimed at creating well-defined and highly active sites. A central concept in this field is treating the inorganic support not as an inert scaffold but as a crucial ligand that influences the structure and reactivity of the catalytic center. acs.orgresearchgate.net

Key design principles include:

Single-Site Catalyst Formation : The SOMC approach allows for the creation of isolated, well-characterized active sites. acs.org This uniformity helps bridge the gap between homogeneous and heterogeneous catalysis by enabling detailed structure-activity relationship studies. acs.orgacs.org

Support as a Ligand : The choice of support material (e.g., silica, alumina) and its pretreatment (e.g., dehydroxylation temperature) are critical. acs.orgosti.gov The type and density of surface functional groups, such as silanols on silica, dictate how the molecular precursor binds to the surface and the coordination sphere of the resulting immobilized complex. acs.org

Tuning Reactivity : By carefully selecting the metal precursor, its ligands, and the support, the electronic and steric properties of the active site can be tuned. acs.orgresearchgate.net This rational design approach allows for the optimization of catalysts for specific chemical transformations. acs.org The ability to change the support material itself is a powerful tool for controlling the reactivity of the organometallic active site. researchgate.netosti.gov

By applying these principles, it is possible to transfer concepts from molecular and organometallic chemistry to the design of advanced solid catalysts. acs.org

Conclusion and Future Research Directions

Summary of Key Research Findings in WOCl4 Chemistry

Tungsten tetrachloride oxide (WOCl4) is an inorganic compound that has garnered significant attention as a versatile precursor in the synthesis of other tungsten complexes and materials. chemicalbook.comwikipedia.org Research has established that WOCl4 is a diamagnetic, red crystalline solid that is sensitive to moisture and soluble in nonpolar organic solvents like benzene (B151609) and carbon disulfide. chemicalbook.comwikipedia.orgsamaterials.com It reacts with water, alcohols, and Lewis bases, highlighting its reactive nature. chemicalbook.comwikipedia.org

Structurally, solid WOCl4 consists of weakly associated square pyramidal monomers that form a polymeric structure. wikipedia.org This arrangement features short, terminal tungsten-oxygen triple bonds and weaker, bridging tungsten-oxygen bonds that link the monomeric units into chains. wikipedia.org

Several synthetic routes to WOCl4 have been developed. Common laboratory and industrial preparations involve the reaction of tungsten(VI) oxide (WO3) with thionyl chloride (SOCl2) or the reaction of tungsten(VI) chloride (WCl6) with an oxygen source like bis(trimethylsilyl) ether ((CH3)3Si)2O. wikipedia.orgjustia.com Other reported methods include the reaction of tungsten metal with a mixture of chlorine and oxygen at high temperatures and the reaction between WO3 and WCl6 in a sealed vessel. justia.com

The chemical reactivity of WOCl4 is dominated by its Lewis acidic character. wikipedia.org This property allows it to form adducts with various Lewis bases. chemicalbook.comwikipedia.org A significant body of research has focused on its application as a precursor for catalysts, particularly in the field of olefin metathesis. wikipedia.orgsamaterials.com It is a key starting material for generating tungsten-based carbenes, which are active catalysts for these transformations. samaterials.comattelements.com Furthermore, WOCl4 has been utilized to promote the conversion of 1,3-dithiolanes and 1,3-dithianes to chlorinated dihydro-1,4-dithiins and dihydro-1,4-dithiepines. samaterials.comattelements.com Its utility extends to the synthesis of various coordination complexes with neutral N- and O-donor ligands. soton.ac.ukresearchgate.net

Recent studies have expanded the application scope of WOCl4 into materials science. It is employed as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for creating thin films of tungsten oxide or tungsten metal. taniobis.comereztech.com More recently, it has been investigated as a potential cathode material for chloride-ion batteries, demonstrating reversible chloride-ion transfer. researchgate.netresearchgate.net

Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | WOCl4 |

| Molar Mass | 341.65 g/mol wikipedia.org |

| Appearance | Red, acicular crystals chemicalbook.comwikipedia.org |

| Melting Point | 211 °C chemicalbook.comwikipedia.org |

| Boiling Point | 227.5 °C wikipedia.org |

| Crystal Structure | Polymeric, composed of square pyramidal monomers wikipedia.org |

| Solubility | Soluble in nonpolar solvents (e.g., CS2, benzene); reacts with water chemicalbook.comwikipedia.org |

Unexplored Research Avenues and Methodological Advancements

Despite the considerable knowledge base on WOCl4, several avenues remain for future exploration. The development of new synthetic methodologies continues to be a pertinent research area. While existing methods are effective, the pursuit of routes that offer higher purity, greater efficiency, lower process temperatures, and enhanced safety and environmental compatibility is crucial, as highlighted by recent patent literature focusing on high-purity WOCl4 production. justia.com

The mechanistic details of reactions involving WOCl4 are not fully elucidated. For instance, while its role as a precursor in olefin metathesis is well-known, in-depth kinetic and computational studies could provide a clearer understanding of the catalyst formation and deactivation pathways. Such insights are essential for designing more efficient and long-lasting catalytic systems.

Computational chemistry presents a powerful tool for advancing WOCl4 research. While some studies have employed ab initio and DFT calculations to investigate its vibrational spectra and structure, there is vast potential to expand these efforts. soton.ac.ukresearchgate.net Advanced computational modeling could be used to:

Predict the structures and properties of new WOCl4 derivatives with novel ligands.

Simulate reaction mechanisms to understand its catalytic activity and reactivity.

Explore its electronic structure to better understand its role in materials for electronic and energy storage applications.

Furthermore, the application of advanced analytical techniques could yield new insights. In-situ and operando spectroscopy, for example, could monitor the transformation of WOCl4 into active catalysts or its electrochemical behavior within a battery, providing real-time information on structural and chemical changes. The synthesis and characterization of complexes formed with a wider array of ligands, particularly those that can impart specific functionalities or stabilities, remains a fertile ground for discovery. soton.ac.ukrsc.org

Potential for Novel Material and Catalytic System Development

The established reactivity and properties of WOCl4 make it a promising platform for the development of novel materials and advanced catalytic systems.

In catalysis, research can build upon its known efficacy in olefin metathesis. By systematically modifying the coordination sphere of the tungsten center using specifically designed ancillary ligands, new generations of catalysts can be developed. For example, reacting WOCl4 with various phenoxide ligands has already produced precatalysts for ring-opening metathesis polymerization (ROMP). researchgate.net Future work could target catalysts with enhanced selectivity (e.g., for specific isomers), improved functional group tolerance, and activity under milder reaction conditions. Exploring its catalytic potential beyond metathesis, based on its Lewis acidity, could open up applications in other organic transformations.

In materials science, the use of WOCl4 as a precursor for thin-film deposition via CVD and ALD is a key area for expansion. taniobis.com This is particularly relevant for the electronics industry, where tungsten and tungsten oxide films are used for interconnects and other components. justia.com Research into optimizing deposition processes and precursor chemistry could lead to films with superior properties, such as improved conductivity, conformity, and thermal stability.

The recent exploration of WOCl4 as a cathode material for chloride-ion batteries represents a significant and promising new direction. researchgate.netresearchgate.net This discovery opens up the field of high-valent metal oxychlorides for energy storage applications. Future research should focus on:

Understanding the charge-discharge mechanism and the structural transformations the material undergoes during cycling.

Improving the electrochemical performance, including capacity, cycling stability, and rate capability, through strategies like nanostructuring or creating composite materials.

Investigating other tungsten oxyhalides and related compounds as potential electrode materials.

Finally, the role of WOCl4 as a versatile chemical building block can be further exploited. Its reactions can lead to a wide array of tungsten-containing molecules and materials, from discrete coordination complexes to extended solid-state structures, each with the potential for unique optical, electronic, or magnetic properties. soton.ac.uktaniobis.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing tungsten tetrachloride oxide with high purity?

- Methodological Answer : this compound can be synthesized via controlled chlorination of tungsten oxides (e.g., WO₃) using carbon tetrachloride (CCl₄) as a chlorinating agent. Reaction conditions (e.g., temperature gradients of 300–500°C, inert atmosphere) must be optimized to avoid intermediate byproducts like WCl₆ or WO₂Cl₂. Post-synthesis purification via sublimation under vacuum (10⁻³ Torr) is critical to isolate WCl₄O .

- Data Note : Epperson & Frye (1966) reported yields of ~70% for analogous reactions using WO₃ and CCl₄, with impurities attributed to incomplete chlorination .

Q. How can spectroscopic and microscopic techniques characterize the structural properties of this compound?

- Methodological Answer :

- Raman Spectroscopy : Identifies vibrational modes of W-Cl and W-O bonds. Peaks near 350 cm⁻¹ (W-Cl stretching) and 800 cm⁻¹ (W-O-W bridging) are diagnostic .

- Transmission Electron Microscopy (TEM) : Resolves particle morphology and crystallinity. For example, TEM micrographs of tungsten oxides show particle sizes <100 nm under 200 kV acceleration voltage, applicable to WCl₄O .

- X-ray Diffraction (XRD) : Matches experimental patterns with computational models (e.g., DFT-optimized lattice parameters) to confirm phase purity .

Q. What factors influence the thermal stability of this compound in different environments?

- Methodological Answer : Stability is assessed via thermogravimetric analysis (TGA) under varying atmospheres (N₂, O₂, moisture). Decomposition pathways (e.g., release of HCl gas at >200°C) are monitored using mass spectrometry. Calorimetric data from analogous neptunium tetrachloride systems suggest H-bonding interactions with solvents (e.g., THF) can stabilize coordination complexes, a strategy applicable to WCl₄O .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Model Construction : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets to compute W-Cl and W-O bond lengths, charge distribution, and frontier molecular orbitals.

- Chemical Descriptors : Calculate ionization potentials and electron affinities to predict redox behavior. For example, Np(VI) tetrachloride studies showed DFT-derived descriptors correlated with experimental stability trends, a framework adaptable to WCl₄O .

- Data Contradiction : Discrepancies between DFT-predicted and experimental band gaps (e.g., in WO₃) highlight the need for relativistic corrections in heavy-element systems .

Q. What mechanisms explain the decomposition of this compound under ambient conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates in humid air using in-situ FTIR. WCl₄O reacts with H₂O to form WO₃·nH₂O and HCl gas, with activation energy calculated via Arrhenius plots .

- Mitigation Strategies : Encapsulation in hydrophobic matrices (e.g., polydimethylsiloxane) reduces moisture sensitivity, as demonstrated for analogous metal chlorides .

Q. Can this compound act as a precursor for catalytic nanomaterials?

- Methodological Answer :

- Nanoparticle Synthesis : Reduce WCl₄O with H₂ at 600°C to generate tungsten carbide (WC) nanoparticles (<50 nm) for catalytic applications (e.g., hydrodesulfurization). TEM and XPS validate surface composition .

- Environmental Catalysis : Composite materials (e.g., WCl₄O-doped TiO₂) degrade volatile organic compounds (VOCs) under UV light, with efficiency quantified via gas chromatography .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility and reactivity data for this compound?

- Methodological Answer :

- Systematic Replication : Repeat experiments under standardized conditions (e.g., anhydrous solvents, glovebox handling) to isolate environmental variables. For example, WCl₄ solubility in CS₂ ranges from 5–15 g/L across studies due to trace O₂ contamination .

- Meta-Analysis : Cross-reference peer-reviewed datasets (e.g., ACS Publications, Royal Society of Chemistry) with gray literature (e.g., EPA reports) using inclusion/exclusion criteria (e.g., peer-reviewed, post-2000 data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.